CopAb, the second N-terminal soluble domain of Bacillus subtilis CopA, dominates the Cu(i)-binding properties of CopAab†
Dalton Transactions Pub Date: 2012-03-07 DOI: 10.1039/C2DT30126A
Abstract
The Cu(I)-detoxifying P-type ATPase CopA from Bacillus subtilis contains two N-terminal soluble domains, CopAa and CopAb, connected by a short linker. This arrangement is extremely common in prokaryotic Cu(I) transporters and is also found amongst the multiple soluble domains of eukaryotic homologues. Previous studies of a
![Graphical abstract: CopAb, the second N-terminal soluble domain of Bacillus subtilis CopA, dominates the Cu(i)-binding properties of CopAab](http://scimg.chem960.com/usr/1/C2DT30126A.jpg)
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Journal Name:Dalton Transactions
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Nitrogen oxide (15NO)(8CI,9CI)
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